![molecular formula C23H23ClFN3O4 B2969593 N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide CAS No. 1115912-19-0](/img/structure/B2969593.png)

N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

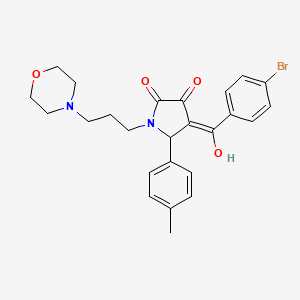

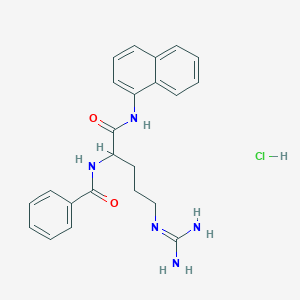

“N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide” is a complex organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid. It also contains a cyclobutyl group, which is a type of cycloalkane, and a methoxyethylamino group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The cyclobutyl group would add a degree of three-dimensionality to the molecule, and the various other groups (benzamide, methoxyethylamino) would likely have significant effects on the overall shape and properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could impact its solubility in various solvents. The cyclobutyl group could affect its phase at room temperature (solid, liquid, or gas) .Aplicaciones Científicas De Investigación

Molecular Structure and Solid-State Analysis

Research into similar compounds has focused on understanding their molecular structures both in solution and in solid states. For instance, studies on glibenclamide, a compound with a somewhat related structure, have utilized NMR spectroscopy and theoretical calculations to explore its configuration without considering tautomerization under melting conditions (Sanz et al., 2012).

Anticonvulsant and Neurotropic Activities

Compounds with benzamide derivatives have been evaluated for their anticonvulsant effects, showing promising results against seizures induced by electroshock and pentylenetetrazole. The exploration of N-alkyl amides within this context highlights the potential therapeutic applications beyond typical drug use considerations (Clark et al., 1984).

Antiviral Research

Novel N-phenylbenzamide derivatives have shown significant antiviral activity against Enterovirus 71 (EV 71) in vitro. This research direction emphasizes the development of lead compounds for anti-EV 71 drugs, demonstrating the compound's potential in addressing viral threats without focusing on its use as a conventional drug (Ji et al., 2013).

Advanced Materials Synthesis

The synthesis of aromatic polyimides incorporating benzamide derivatives points towards applications in materials science, particularly in creating polymers with specific thermal and solubility properties. Such research highlights the versatility of benzamide derivatives in engineering new materials with desirable characteristics (Butt et al., 2005).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(7-chloro-6-fluoro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClFN3O4/c1-31-18-6-3-13(9-19(18)32-2)10-26-20(29)12-28-8-7-17-15(11-28)23(30)14-4-5-16(24)21(25)22(14)27-17/h3-6,9H,7-8,10-12H2,1-2H3,(H,26,29)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYXWLDCVJKYIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=C(C=C4)Cl)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClFN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3-Chlorophenyl)piperazino]-3-(4-methoxy-1-naphthyl)-2-propen-1-one](/img/structure/B2969516.png)

![8-((2-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2969519.png)

![1-[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2969521.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-nitrobenzamide](/img/structure/B2969524.png)

![methyl 3-({(E)-[2-(2,4-dichlorophenyl)hydrazino]methylidene}amino)-2-thiophenecarboxylate](/img/structure/B2969526.png)

![N-benzyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2969532.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2969533.png)